1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine

Catalog No.
S13624352
CAS No.
M.F
C12H14F3NS
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamin...

Product Name

1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]cyclopentan-1-amine

Molecular Formula

C12H14F3NS

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H14F3NS/c13-12(14,15)17-10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2

InChI Key

ZRGASNIIQZVHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)SC(F)(F)F)N

1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine is a chemical compound characterized by its unique structure, which includes a cyclopentanamine core and a trifluoromethylthio group attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its distinct electronic and steric properties imparted by the trifluoromethyl group. The presence of sulfur in the thioether linkage enhances its reactivity and solubility in organic solvents, making it an interesting candidate for various

  • Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, which can be utilized in further synthetic transformations.
  • Nucleophilic Substitution: The nitrogen atom in the cyclopentanamine can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The compound may also be reduced under specific conditions, leading to the formation of amines or other derivatives.

These reactions highlight the versatility of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine in synthetic organic chemistry.

Research into the biological activity of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine suggests potential pharmacological properties. Compounds containing trifluoromethyl groups are often associated with increased metabolic stability and enhanced bioactivity. Preliminary studies indicate that this compound may exhibit:

    Further investigation is required to fully elucidate its biological profile.

    The synthesis of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine typically involves several steps:

    • Formation of the Trifluoromethylthio Group: This can be achieved through nucleophilic substitution reactions involving trifluoromethylthiol and a suitable phenolic precursor.
    • Cyclization: The cyclopentanamine framework can be constructed via cyclization reactions involving appropriate amine precursors and cyclic ketones or aldehydes.
    • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity suitable for biological testing .

    The detailed methodologies can vary based on specific laboratory protocols and desired yields.

    1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine holds promise in various fields:

    • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting specific diseases.
    • Material Science: The compound could be used in the development of advanced materials due to its chemical stability and reactivity.
    • Agricultural Chemistry: Potential applications include the development of agrochemicals that leverage its biological activity against pests or pathogens .

    Interaction studies involving 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:

    • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
    • In Vitro Assays: To assess biological activity against target cell lines, evaluating cytotoxicity and selectivity profiles.

    Such studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound .

    Several compounds share structural similarities with 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    1-(3-(Fluorophenyl)cyclopentanamineFluorine instead of trifluoromethylthioLower lipophilicity compared to trifluoromethylthio
    1-(4-(Trifluoromethyl)phenyl)piperidinePiperidine ring instead of cyclopentanaminePotentially different pharmacokinetics
    1-(3-(Chlorophenyl)cyclopentanamineChlorine substituentDifferent reactivity patterns due to electronegativity
    1-(3-Methoxyphenyl)cyclopentanamineMethoxy group instead of trifluoromethylthioIncreased solubility in polar solvents

    These comparisons highlight the uniqueness of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine, particularly regarding its trifluoromethylthio group that enhances its chemical reactivity and potential biological activity .

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    261.07990511 g/mol

    Monoisotopic Mass

    261.07990511 g/mol

    Heavy Atom Count

    17

    Dates

    Modify: 2024-08-10

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